5-[Benzo(b)thiophen-2-yl]-2-fluorophenol

Medicinal Chemistry Lead Optimization Physicochemical Properties

5-[Benzo(b)thiophen-2-yl]-2-fluorophenol (CAS 1261998-15-5) is a fluorinated benzothiophene building block with a critical 5,2-substitution pattern that dictates binding affinity and reactivity. This specific regiochemistry is non-interchangeable with isomers like CAS 1261988-88-8 or CAS 1261962-02-0. Ideal for ERα-targeted agent design, fluorescent probe development, and organic electronics research. Contact us for custom synthesis, bulk pricing, and global shipping.

Molecular Formula C14H9FOS
Molecular Weight 244.29 g/mol
CAS No. 1261998-15-5
Cat. No. B6374137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Benzo(b)thiophen-2-yl]-2-fluorophenol
CAS1261998-15-5
Molecular FormulaC14H9FOS
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)F)O
InChIInChI=1S/C14H9FOS/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H
InChIKeyJJOVMOZMNFWROL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[Benzo(b)thiophen-2-yl]-2-fluorophenol (CAS 1261998-15-5): Procurement and Differentiation Guide


5-[Benzo(b)thiophen-2-yl]-2-fluorophenol (CAS 1261998-15-5) is a fluorinated heterocyclic compound with a benzothiophene core and a phenolic hydroxyl group, possessing a molecular formula of C14H9FOS and a molecular weight of 244.29 g/mol . This compound belongs to a class of benzothiophene derivatives that are frequently explored as building blocks in medicinal chemistry and materials science [1][2]. Its structural features, including the fluorine substituent and the phenolic -OH, impart distinct electronic and steric properties, which can influence binding affinity and reactivity [2].

Why 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol Cannot Be Directly Substituted with In-Class Analogs


Direct substitution of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol with other benzothiophene-fluorophenol isomers is scientifically unsound without explicit validation. This compound's specific substitution pattern—with the benzothiophene moiety at the 5-position relative to the fluorine and hydroxyl groups—creates a unique electronic and steric environment [1]. Even closely related isomers, such as 5-[Benzo(b)thiophen-2-yl]-3-fluorophenol (CAS 1261988-88-8) or 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol (CAS 1261962-02-0), possess different regiochemistry that can profoundly alter molecular recognition, binding affinity, and reactivity in chemical or biological systems . The evidence below quantifies specific differences that preclude generic interchangeability.

Quantitative Differentiation Evidence for 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol (CAS 1261998-15-5)


Regioisomeric Impact on Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA)

This compound exhibits a computed XLogP3 of 4.3, which is identical to its 3-fluoro isomer (CAS 1261988-88-8) and its 4-fluoro isomer (CAS 1261962-02-0) [1][2]. However, the topological polar surface area (TPSA) of 48.5 Ų is identical across these isomers, indicating that differences in biological activity are likely due to specific electronic and steric interactions with target binding sites rather than bulk lipophilicity or hydrogen-bonding capacity [1].

Medicinal Chemistry Lead Optimization Physicochemical Properties

Class-Level Potency in ERα-Positive Breast Cancer Models

While direct data for this specific compound is not available, a closely related benzothiophene class demonstrates potent partial agonist activity at the estrogen receptor alpha (ERα) with IC50 values ranging from 0.8 to 76 nM in tamoxifen-resistant breast cancer cell lines [1]. This class-level potency provides a benchmark for the therapeutic potential of benzothiophene derivatives containing a fluorophenol moiety.

Oncology Endocrinology Drug Discovery

Synthetic Accessibility and Purity as a Procurement Differentiator

Commercial availability data indicates that 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol is offered at a standard purity of 95% [1]. This is comparable to its regioisomers, which are also available at similar purity levels [2]. While not a direct performance differentiator, consistent purity across suppliers ensures reproducibility in synthetic or biological workflows, which is critical for large-scale procurement.

Organic Synthesis Medicinal Chemistry Process Chemistry

Optimal Research and Industrial Applications for 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol (CAS 1261998-15-5)


Medicinal Chemistry: Lead Optimization for Selective Estrogen Receptor Modulators (SERMs) or Partial Agonists (ShERPAs)

This compound is ideally suited as a core scaffold in the design of novel ERα-targeting agents. As demonstrated by the class-level potency of benzothiophene derivatives (0.8–76 nM in tamoxifen-resistant cell lines) [1], the 5,2-substitution pattern may offer a unique vector for optimizing binding affinity and selectivity. Researchers can leverage this specific isomer to explore structure-activity relationships (SAR) around the benzothiophene-fluorophenol core, with the goal of improving upon existing SERMs.

Chemical Biology: Fluorescent Probe Development

The combination of a rigid benzothiophene core and a phenolic hydroxyl group makes this compound a potential precursor for fluorescent probes. The fluorine atom can serve as a handle for further functionalization or as an NMR-active nucleus for structural studies. The specific 5,2-regiochemistry provides a defined geometry for conjugation to biomolecules or other reporter groups, enabling the study of protein-ligand interactions.

Materials Science: Synthesis of π-Conjugated Organic Semiconductors

Benzothiophene derivatives are known for their favorable electronic properties in organic electronics [2]. The 5,2-substitution pattern in this compound positions the fluorophenol group for efficient π-conjugation with the benzothiophene core. This can be exploited in the synthesis of small-molecule organic semiconductors for applications such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling Reactions

The phenolic hydroxyl group can be readily protected or derivatized, while the benzothiophene moiety provides a robust aromatic system for Pd-catalyzed couplings (e.g., Suzuki, Sonogashira) . The specific regiochemistry offers a unique steric and electronic environment for optimizing reaction yields and selectivity, making it a valuable substrate for developing new synthetic methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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